molecular formula C12H20N2 B8589756 1-(2,6-Dimethylphenyl-amino)-2-amino-butane

1-(2,6-Dimethylphenyl-amino)-2-amino-butane

Cat. No. B8589756
M. Wt: 192.30 g/mol
InChI Key: XBYYRKQEFQLRJF-UHFFFAOYSA-N
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Patent
US04922021

Procedure details

2.5 g (66 mmoles) of lithium-aluminium-hydride are added in small portions, at room temperature, to a solution of 3.6 g (17.4 mmoles) of N-(2-aminobutyryl)-2,6-dimethyl-aniline in 40 ml of dry diethyl ether, and the resulting mixture is boiled for 3 hours. The mixture is cooled with ice, and 10 ml of ethyl acetate, 10 ml of water, finally 12 ml of a 5 n aqueous sodium hydroxide solution are added dropwise. The etheral phase is decanted, and the thick, gelly aqueous phase is washed thrice with 25 ml of diethyl ether, each. The etheral solutions are combined, washed thrice with 25 ml of water, each, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The yellow, oily residue is distilled under reduced pressure to obtain 1.37 g of 1-(2,6-dimethylphenyl-amino)-2-amino-butane, b.p.: 122°-124° C./66.7 Pa, and 0.62 g of unreacted starting substance, b.p.: 158°-172° C./66.7 Pa. The product is obtained with a yield of 49%, calculated for the converted starting substance.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
5
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:14][CH3:15])[C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])=O.C(OCC)(=O)C.O.[OH-].[Na+]>C(OCC)C>[CH3:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:13])[C:6]=1[NH:5][CH2:3][CH:2]([NH2:1])[CH2:14][CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC(C(=O)NC1=C(C=CC=C1C)C)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
5
Quantity
12 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
CUSTOM
Type
CUSTOM
Details
The etheral phase is decanted
WASH
Type
WASH
Details
the thick, gelly aqueous phase is washed thrice with 25 ml of diethyl ether
WASH
Type
WASH
Details
washed thrice with 25 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each, dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
The yellow, oily residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NCC(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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